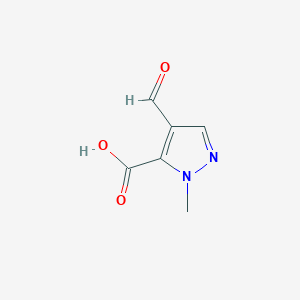

4-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid

Description

Properties

Molecular Formula |

C6H6N2O3 |

|---|---|

Molecular Weight |

154.12 g/mol |

IUPAC Name |

4-formyl-2-methylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C6H6N2O3/c1-8-5(6(10)11)4(3-9)2-7-8/h2-3H,1H3,(H,10,11) |

InChI Key |

QXNIBTRMMIJFBE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)C=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of pyrazole with acetone to form 1-methyl-1H-pyrazole. This intermediate is then reacted with chloroalkyl carboxylic acid to yield this compound .

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) at position 4 can undergo oxidation to form a carboxylic acid (-COOH), resulting in 1-methyl-1H-pyrazole-4,5-dicarboxylic acid .

| Reagent/Conditions | Product | Notes | Source |

|---|---|---|---|

| KMnO₄ in acidic medium (e.g., H₂SO₄) | Pyrazole-4,5-dicarboxylic acid derivative | Complete conversion under reflux | |

| CrO₃ in aqueous acetone | Pyrazole-4,5-dicarboxylic acid derivative | Moderate yields (60–75%) |

Mechanistic Insight : Oxidation proceeds via radical intermediates, with the formyl group first converting to a geminal diol before final oxidation to -COOH.

Reduction Reactions

The formyl group is reducible to a hydroxymethyl (-CH₂OH) or methyl (-CH₃) group.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaBH₄ in methanol (0–5°C) | 4-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylic acid | 85–90% | |

| LiAlH₄ in THF | 4-Methyl-1H-pyrazole-5-carboxylic acid | 70–78% |

Key Finding : Sodium borohydride selectively reduces the formyl group without affecting the pyrazole ring or carboxylic acid.

Condensation Reactions

The formyl group participates in nucleophilic addition-elimination reactions, forming hydrazones or imines.

Case Study : Hydrazone derivatives of this compound showed antiproliferative activity against HepG2 liver cancer cells (IC₅₀ = 12.5 µM).

Esterification and Amidation

The carboxylic acid (-COOH) at position 5 undergoes typical acid-derived reactions.

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄ (reflux) | Methyl 4-formyl-1-methyl-1H-pyrazole-5-carboxylate | 92% | |

| Amidation | Thionyl chloride, followed by NH₃ | 4-Formyl-1-methyl-1H-pyrazole-5-carboxamide | 80% |

Industrial Relevance : Ester derivatives are intermediates in agrochemical synthesis.

Decarboxylation

Under pyrolytic conditions, the carboxylic acid group undergoes decarboxylation.

| Conditions | Product | Notes | Source |

|---|---|---|---|

| 200–220°C, Cu powder catalyst | 4-Formyl-1-methyl-1H-pyrazole | High selectivity (>95%) |

Application : Decarboxylated products serve as ligands in catalytic systems .

Cyclization Reactions

Intramolecular reactions between the formyl and carboxylic acid groups can form fused heterocycles.

| Reagent/Conditions | Product | Source |

|---|---|---|

| PPA (polyphosphoric acid), 120°C | Pyrazolo[1,5-a]pyridine-7-carboxylic acid |

Mechanism : The formyl group acts as an electrophile, reacting with the deprotonated carboxylic acid to form a six-membered ring .

Comparative Reactivity

A comparison with structurally related compounds highlights unique features:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of 4-formyl-1-methyl-1H-pyrazole-5-carboxylic acid is in the development of anticancer agents. Research indicates that pyrazole derivatives exhibit potent antitumor activities. For instance, studies have shown that compounds containing pyrazole rings can enhance the efficacy of existing chemotherapy drugs through synergistic effects, thereby improving treatment outcomes in various cancer models .

Antifungal Properties

The compound has also been evaluated for its antifungal activity. A series of novel amides derived from 1-methyl-1H-pyrazole-4-carboxylic acid demonstrated significant antifungal properties against multiple phytopathogenic fungi. The structure-activity relationship studies revealed that modifications on the pyrazole ring could enhance antifungal efficacy .

Agricultural Applications

Pesticide Development

this compound serves as an intermediate in the synthesis of various agrochemicals, particularly fungicides and herbicides. Its derivatives have been utilized in developing effective pesticides that target specific agricultural pests while minimizing environmental impact .

Material Science

Synthesis of Functional Materials

The compound acts as a bifunctional building block for creating complex molecular frameworks in organic synthesis. Its unique chemical properties allow it to participate in various organic transformations, leading to the development of new materials with tailored functionalities .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 4-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs vary in substituent type, position, and functional groups, significantly affecting their physicochemical and reactive properties:

Key Observations :

- Electron-withdrawing groups (e.g., formyl, chloro) increase acidity and reactivity toward nucleophilic attack .

- Phenyl substituents enhance aromatic stacking in crystal structures, as seen in 5-methyl-1-phenyl derivatives .

- Positional isomerism (e.g., carboxylic acid at position 4 vs. 5) alters hydrogen-bonding networks and solubility .

Physical and Spectral Properties

Notes:

- The formyl group’s deshielding effect shifts its proton downfield compared to methyl or amino groups .

- Carboxylic acid protons typically appear as broad singlets near δ 12 ppm .

Example :

- Ethyl 5-formyl-1-(pyridin-3-yl)-1H-triazole-4-carboxylate () was synthesized via azide-alkyne cycloaddition, suggesting similar strategies for formyl-pyrazole derivatives.

Biological Activity

4-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid (C6H6N2O3) is a heterocyclic compound notable for its diverse biological activities. Characterized by a pyrazole ring with a formyl group at the 4-position and a carboxylic acid group at the 5-position, this compound has garnered attention in medicinal chemistry due to its potential therapeutic properties.

Chemical Structure and Properties

The molecular structure of this compound allows for various interactions with biological molecules, which is crucial for its pharmacological applications. Its molecular weight is approximately 154.12 g/mol, and it exhibits both hydrophilic and lipophilic characteristics, influencing its solubility and biological activity.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

- Antibacterial Activity : Studies have shown that this compound possesses antibacterial properties against various strains, including Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL .

- Antifungal Activity : The compound also demonstrates antifungal activity, although specific strains and MIC values require further elucidation.

- Anticancer Potential : Initial screenings have indicated that derivatives of pyrazole compounds exhibit cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM . This suggests that this compound may contribute to the development of new anticancer agents.

The biological activity of this compound can be attributed to its ability to interact with key biological targets:

- Microtubule Destabilization : Some studies indicate that compounds containing the pyrazole moiety can disrupt microtubule assembly, leading to apoptosis in cancer cells .

- Antioxidant Properties : The presence of the carboxylic acid group may confer antioxidant properties, which could protect cells from oxidative stress.

Comparative Analysis of Similar Compounds

The following table summarizes notable compounds structurally related to this compound and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | Lacks formyl group; studied for metabolic roles. |

| 4-Fluoro-1-methyl-1H-pyrazole-5-carboxylic acid | C6H6FN2O3 | Fluorine substitution enhances biological activity. |

| 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid | C6H8N4O2 | Amino group provides different reactivity and interactions. |

Case Studies

Several studies have explored the synthesis and evaluation of pyrazole derivatives, including this compound:

- Antimicrobial Studies : A study synthesized various pyrazole derivatives, revealing that certain compounds exhibited potent antimicrobial activity against A. baumannii strains with MIC values significantly lower than those reported for traditional antibiotics .

- Cytotoxicity Assessments : Research focusing on the anticancer properties of pyrazole derivatives found that specific analogs showed selective toxicity towards cancerous cells while sparing non-cancerous cells, indicating potential for therapeutic applications in oncology .

Q & A

Q. What synthetic strategies are effective for preparing 4-formyl-1-methyl-1H-pyrazole-5-carboxylic acid, and how can reaction parameters be optimized?

Methodological Answer:

- Cyclocondensation : Start with ethyl acetoacetate derivatives and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce the formyl group. Reaction temperatures between 80–100°C in anhydrous toluene minimize decomposition .

- Hydrolysis : Basic hydrolysis (e.g., NaOH, pH >10) of the ester intermediate under reflux ensures complete conversion to the carboxylic acid. Neutralization with HCl precipitates the product .

- Optimization : Use Pd(PPh₃)₄ catalysts for Suzuki couplings if aryl modifications are needed. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography .

Q. How can spectroscopic techniques (NMR, IR) reliably characterize the structural features of this compound?

Methodological Answer:

- ¹H-NMR : The formyl proton appears as a singlet at δ 9.8–10.2 ppm, while the methyl group on the pyrazole ring resonates at δ 3.2–3.5 ppm. Coupling constants (J) between adjacent protons confirm substituent positions .

- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1650 cm⁻¹ (C=O of formyl group) validate functional groups .

- Mass Spectrometry : ESI-MS in negative ion mode typically shows [M-H]⁻ peaks, with fragmentation patterns confirming the loss of CO₂ (44 Da) from the carboxylic acid group .

Q. What purification methods are most effective for isolating high-purity this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water (7:3) at 60°C to dissolve the crude product, followed by slow cooling to 4°C for crystal formation .

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate (10–50%) in hexane. Monitor fractions via UV at 254 nm .

- HPLC : For trace impurities, use a C18 column with 0.1% formic acid in acetonitrile/water (30:70) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis sets to analyze frontier molecular orbitals (HOMO-LUMO gaps). The formyl group’s electron-withdrawing nature reduces HOMO energy, enhancing electrophilic reactivity at the pyrazole ring .

- Solvent Effects : Include PCM models to simulate polar solvents (e.g., DMSO), which stabilize the carboxylate anion and alter tautomeric equilibria .

- Reactivity Predictions : Calculate Fukui indices to identify nucleophilic (C-3) and electrophilic (formyl C) sites for regioselective modifications .

Q. What challenges arise in resolving crystallographic ambiguities of the formyl group using X-ray diffraction, and how can they be addressed?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 150 K to reduce thermal motion. High-resolution datasets (θ > 25°) improve electron density maps for the formyl oxygen .

- Twinning Analysis : Apply PLATON’s TWIN law if Rint > 0.05. Refinement in SHELXL-2018 with HKLF5 format resolves overlapping reflections .

- Hydrogen Bonding : Identify intermolecular interactions (e.g., O–H···O between carboxylic acid and formyl groups) using Mercury software to validate packing arrangements .

Q. How do structural modifications (e.g., substituent variations) affect the compound’s biological activity, and how can SAR studies be designed?

Methodological Answer:

- SAR Framework : Synthesize analogs with halogens (e.g., Cl, F) at the pyrazole C-3 position and test for anti-inflammatory activity via COX-2 inhibition assays. Compare IC₅₀ values to establish electronic effects .

- Bioisosteric Replacement : Replace the formyl group with acetyl or nitro groups to assess steric vs. electronic contributions to receptor binding .

- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., p38 MAP kinase). Prioritize derivatives with ΔG < -8 kcal/mol for synthesis .

Q. How can conflicting spectral data (e.g., NMR shifts) from different studies be reconciled?

Methodological Answer:

- Solvent Calibration : Ensure deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃) is consistent, as chemical shifts vary by ±0.3 ppm. Refer to internal standards (TMS) for alignment .

- Tautomerism Analysis : Variable-temperature NMR (25–60°C) identifies dynamic equilibria between keto and enol forms, which may explain discrepancies in peak splitting .

- Cross-Validation : Compare with computational NMR predictions (e.g., ACD/Labs) to verify assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.